molecular formula C14H18FN3O9S B178896 Emtricitabine-2'-o-glucuronide CAS No. 152128-78-4

Emtricitabine-2'-o-glucuronide

Katalognummer B178896
CAS-Nummer: 152128-78-4
Molekulargewicht: 423.37 g/mol
InChI-Schlüssel: KLILDKWVMCMYID-ANAKBQEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used for the treatment and prophylaxis of HIV . It is a cytidine analogue . The drug works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA . Emtricitabine is approximately 86% unmetabolized . Approximately 9% of a dose is metabolized to 3’-sulfoxide diastereomers, 4% to the 2’-O-glucuronide, and a minor amount is converted to 5-fluorocytosine .


Synthesis Analysis

The synthetic approach adopted for emtricitabine involves introduction of the pyrimidine base in the 1,3-oxathiolane ring . There are various processes used in the prior art for the preparation of emtricitabine using different synthetic approaches . Generally, the process involves enzymatic or stereoselective chemical synthesis for the preparation of chiral emtricitabine .


Molecular Structure Analysis

The molecular formula of Emtricitabine-2’-o-glucuronide is C14H18FN3O9S . Its average mass is 423.371 Da and its monoisotopic mass is 423.074768 Da .


Chemical Reactions Analysis

Emtricitabine is converted intracellularly to the active triphosphate form . It undergoes minimal biotransformation via oxidation and glucuronide conjugation .


Physical And Chemical Properties Analysis

The molecular formula of Emtricitabine-2’-o-glucuronide is C14H18FN3O9S . Its average mass is 423.371 Da and its monoisotopic mass is 423.074768 Da .

Wissenschaftliche Forschungsanwendungen

  • Pharmacokinetics and Drug Interactions : Emtricitabine is a potent nucleoside reverse transcriptase inhibitor used in combination with other antiretroviral agents for HIV treatment. It is extensively eliminated by renal excretion, and its pharmacokinetic profile has been evaluated for potential drug-drug interactions with other nucleoside antivirals (Zong et al., 2007).

  • Hepatitis B Treatment : Emtricitabine has shown clinical activity against hepatitis B virus (HBV). A double-blind study demonstrated significant histologic, virologic, and biochemical improvement in patients with chronic HBV after 48 weeks of emtricitabine treatment (Lim et al., 2006).

  • Management of HIV Infection : Emtricitabine is an effective component of antiretroviral therapy (ART) for HIV infection. It reduces and maintains suppression of viral load in ART-naive adults and is generally well-tolerated (Frampton & Perry, 2005).

  • Antiviral Properties : Emtricitabine's efficacy in combination therapy for antiretroviral-naive patients has been evaluated, showing greater virological efficacy and tolerability compared to stavudine (Saag et al., 2004).

  • Pharmaceutical Analysis and Stability : Analytical techniques have been developed to test emtricitabine in pharmaceutical and biological systems, focusing on its stability and degradation (Shelke et al., 2022).

  • Long-term Safety and Antiviral Activity : A two-year study evaluated the long-term safety and antiviral activity of emtricitabine in patients with chronic hepatitis B infection, demonstrating a potent antiviral response and good tolerance (Gish et al., 2005).

  • Drug Transport and Placental Transfer : Research indicates that multiple drug transporters contribute to the placental transfer of emtricitabine, suggesting its involvement in treatment during pregnancy (Zeng et al., 2019).

Safety And Hazards

Emtricitabine can cause serious, life-threatening side effects. These include a buildup of lactic acid in the blood (lactic acidosis) and liver problems . Severe acute exacerbations of hepatitis B (HBV) have been reported in patients who are coinfected with HIV-1 and HBV and have discontinued emtricitabine . Hepatic function should be monitored closely with both clinical and laboratory follow-up for at least several months in patients who are coinfected with HIV-1 and HBV and discontinue emtricitabine .

Zukünftige Richtungen

Emtricitabine is always used in combination with other HIV medicines . It is also effective against hepatitis B virus infection (HBV), and it may be included as part of an antiretroviral therapy (ART) regimen to treat both HIV and HBV infection in people with HIV/HBV coinfection . In addition to emtricitabine, the ART regimen should include another drug that is active against both HIV and HBV .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O9S/c15-4-1-18(14(24)17-11(4)16)5-3-28-6(26-5)2-25-13-9(21)7(19)8(20)10(27-13)12(22)23/h1,5-10,13,19-21H,2-3H2,(H,22,23)(H2,16,17,24)/t5-,6+,7-,8-,9+,10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLILDKWVMCMYID-ANAKBQEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)COC2C(C(C(C(O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438762
Record name Emtricitabine O-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emtricitabine-2'-o-glucuronide

CAS RN

152128-78-4
Record name Emtricitabine-2'-o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emtricitabine O-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMTRICITABINE-2'-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A05BWI66K0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.